molecular formula C20H18N4O2S2 B2917174 N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 713128-59-7

N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2917174
CAS No.: 713128-59-7
M. Wt: 410.51
InChI Key: KKRTVTKUOKKZOY-UHFFFAOYSA-N
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Description

N-(3-((3,4-Dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a quinoxaline derivative featuring a thiophene-sulfonamide moiety and a 3,4-dimethylphenylamino substituent. The thiophene-sulfonamide group introduces unique electronic and steric properties due to sulfur’s electronegativity and the aromatic thiophene ring. While direct molecular weight data for this compound is unavailable, analogous structures like N-[4-({3-[(3,4-dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide (461.54 g/mol) suggest a comparable mass, estimated at ~469.53 g/mol for the target compound .

The SMILES string for the target compound can be inferred as: Cc1ccc(cc1C)Nc2nc3ccccc3nc2NS(=O)(=O)c4cccs4, highlighting the quinoxaline core, sulfonamide linkage, and thiophene substituent.

Properties

IUPAC Name

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-13-9-10-15(12-14(13)2)21-19-20(23-17-7-4-3-6-16(17)22-19)24-28(25,26)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRTVTKUOKKZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features several significant structural components:

  • Quinoxaline moiety : A bicyclic structure that contributes to its biological activity.
  • Thiophene ring : Enhances the compound's interaction with biological targets.
  • Dimethylphenyl group : Increases lipophilicity, potentially improving membrane permeability.

Antibacterial Activity

Research indicates that this compound exhibits substantial antibacterial properties. It has been shown to be effective against resistant strains of bacteria, including those producing New Delhi Metallo-β-lactamase.

Mechanism of Action :

  • The compound may inhibit bacterial enzymes or interfere with metabolic pathways essential for bacterial survival.
  • In silico studies suggest that it forms hydrogen bonds and hydrophobic interactions with proteins involved in bacterial resistance mechanisms.

Anticancer Activity

The compound has also demonstrated promising anticancer activity. It was tested against various cancer cell lines, revealing structure-dependent effects on cell viability.

Key Findings :

  • In studies using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, the compound showed selective cytotoxicity, particularly against Caco-2 cells.
  • The presence of specific substituents on the thiophene and quinoxaline rings significantly influenced the anticancer efficacy.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is valuable.

Compound NameStructural FeaturesUnique Properties
N-(3-aminoquinoxalin-2-yl)thiophene-2-sulfonamideLacks dimethylphenyl groupExhibits different antibacterial efficacy
5-bromo-N-propylthiophene-2-sulfonamidePropyl group instead of dimethylphenylShows varied potency against different bacterial strains
4-(3,4-dimethylphenyl)-N-(quinoxalin-2-yl)thiophenesDifferent substitution patterns on the thiophene ringPotentially alters pharmacokinetic properties

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that the compound effectively inhibited growth in resistant bacterial strains, highlighting its potential as a novel antibacterial agent .
  • Anticancer Studies :
    • Research involving the treatment of Caco-2 cells showed a significant decrease in cell viability (39.8% compared to untreated controls), indicating strong anticancer potential .
  • Molecular Interactions :
    • Computational modeling revealed that the compound interacts favorably with key proteins involved in drug resistance, suggesting a mechanism for its enhanced efficacy .

Scientific Research Applications

While comprehensive data tables and well-documented case studies for "N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide" are not available within the provided search results, the following information can be gathered:

"5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide" exhibits significant biological activity, particularly as an antibacterial agent . It has shown efficacy against resistant strains of bacteria, including those producing New Delhi Metallo-β-lactamase.

This compound's mechanism of action may involve inhibition of bacterial enzymes or interference with metabolic pathways critical for bacterial survival . In silico studies have indicated that it forms hydrogen bonds and hydrophobic interactions with proteins associated with bacterial resistance mechanisms, which are crucial for its effectiveness as an antibacterial agent.

Based on structural similarities, other compounds exist; however, the presence of both bromine and the dimethylphenyl group distinguishes "5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide" from others in its class, potentially enhancing its efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Synthesis Insights
Target Compound Quinoxaline, thiophene-sulfonamide, 3,4-dimethylphenylamino ~469.53 (estimated) Likely via nucleophilic substitution (analogous to )
N-[4-({3-[(3,4-Dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide Quinoxaline, benzene-sulfonamide, acetamide 461.54 Not specified
Patent Compound 1 (EP 2 697 207 B1) Oxazolidinone, trifluoromethyl, sulfonamide Complex Multi-step synthesis
Phenylquinoxaline-2(1H)-thione (3) Quinoxaline, thione 238.31 Chloroquinoxaline + thiating reagent

Key Observations:

Sulfonamide vs. Thione Groups: The target compound’s thiophene-sulfonamide differs from phenylquinoxaline-2(1H)-thione (), which exists as a tautomeric thiol/thione mixture. This impacts reactivity; sulfonamides are more stable and less nucleophilic than thiones, favoring drug-like properties .

Patent Compounds: The sulfonamide derivatives in incorporate trifluoromethyl and oxazolidinone groups, which are known to improve metabolic stability and bioavailability. The target compound lacks these groups but offers a simpler scaffold for optimization .

Research Findings and Implications

Hypothetical Pharmacological Properties

  • Solubility : The thiophene-sulfonamide may confer better aqueous solubility than benzene-sulfonamide () due to sulfur’s polarity.
  • Binding Affinity : The 3,4-dimethylphenyl group could enhance hydrophobic interactions with protein pockets, similar to trifluoromethyl groups in compounds .

Q & A

Q. What are the key synthetic pathways for N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with diketones or α-keto acids under acidic conditions.
  • Sulfonamide coupling : Reaction of thiophene-2-sulfonyl chloride with the aminoquinoxaline intermediate in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
  • Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at δ ~2.3 ppm).
  • FT-IR : Sulfonamide S=O stretching (~1350 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure, confirming bond angles and packing motifs (e.g., C–C bond lengths ~1.40 Å, R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate using enzyme inhibition (e.g., kinase assays), cell viability (MTT assay), and in vivo models (e.g., xenograft studies).
  • Purity checks : Ensure >95% purity via HPLC and rule out endotoxin contamination (LAL assay).
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if activity varies between cell lines .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Substituent modification : Vary the 3,4-dimethylphenyl group (e.g., replace with fluorophenyl or morpholine derivatives) and the thiophene sulfonamide moiety.
  • Biological testing : Prioritize derivatives with enhanced solubility (logP < 3) and test against a panel of cancer cell lines (e.g., NCI-60).
  • Computational analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or PDGFR kinases) .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use tools like SwissADME to assess absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test).
  • Solubility enhancement : Introduce polar groups (e.g., -OH, -NH2_2) or formulate as a salt (e.g., hydrochloride).
  • Docking simulations : Compare binding modes with co-crystallized inhibitors (PDB ID: 1M17) to guide structural refinements .

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